
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazinone core substituted with an ethylsulfonyl group and a methoxyphenyl group, which contribute to its distinctive chemical behavior and potential biological activities.
Métodos De Preparación
The synthesis of 5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable catalysts.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial applications.
Análisis De Reacciones Químicas
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylsulfonyl or methoxyphenyl groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to modulate estrogen receptor (ER) activity, leading to the inhibition of cancer cell proliferation . The compound’s structure allows it to bind to the ER and interfere with its signaling pathways, ultimately inducing cell death in cancer cells.
Comparación Con Compuestos Similares
5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can be compared with other similar compounds, such as methylsulfonyl indole-benzimidazoles . While both compounds exhibit anticancer properties, the ethylsulfonyl derivative may have distinct advantages in terms of its binding affinity and selectivity for specific molecular targets. Other similar compounds include:
Methylsulfonyl Indole-Benzimidazoles: These compounds also show anticancer activity but may differ in their efficacy and toxicity profiles.
Sulfonyl Pyridazinones: These compounds share a similar core structure but may have different substituents that affect their chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14N2O4S |
|---|---|
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
4-ethylsulfonyl-3-(4-methoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N2O4S/c1-3-20(17,18)11-8-12(16)14-15-13(11)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,16) |
Clave InChI |
KSUBIEKJBPXXCZ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC(=O)NN=C1C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


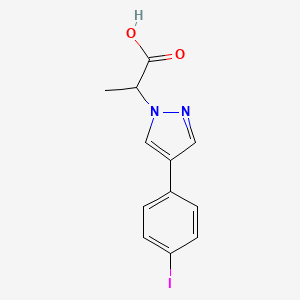
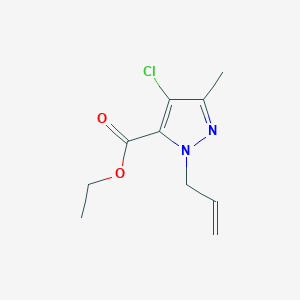



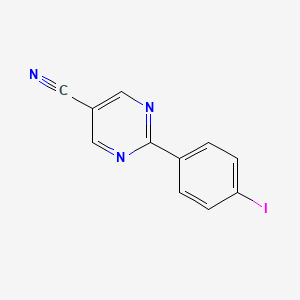
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
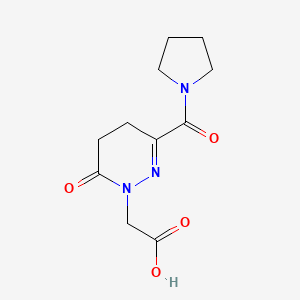


![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)
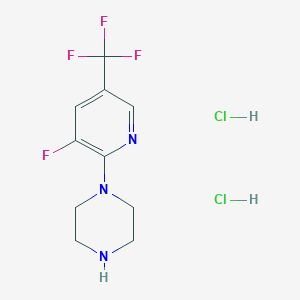
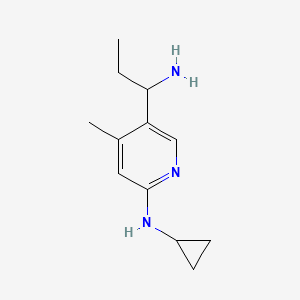
![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)
